N-(benzo[d][1,3]dioxol-5-yl)-2-(5-methoxy-2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide
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Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-METHOXY-2-{[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzodioxole ring, a methoxy group, a triazole ring, and a dihydropyridine ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-METHOXY-2-{[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the synthesis of the benzodioxole ring, followed by the introduction of the methoxy group and the triazole ring. The final step involves the formation of the dihydropyridine ring and the acetylation to form the acetamide group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-METHOXY-2-{[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-METHOXY-2-{[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-METHOXY-2-{[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Barium Compounds: Chemically similar to strontium compounds, used in various industrial applications.
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-METHOXY-2-{[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)ACETAMIDE is unique due to its complex structure, which combines multiple functional groups and rings
Properties
Molecular Formula |
C19H19N5O5S |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[5-methoxy-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide |
InChI |
InChI=1S/C19H19N5O5S/c1-23-10-20-22-19(23)30-9-13-6-14(25)17(27-2)7-24(13)8-18(26)21-12-3-4-15-16(5-12)29-11-28-15/h3-7,10H,8-9,11H2,1-2H3,(H,21,26) |
InChI Key |
ZJZSOKHECGOOBK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1SCC2=CC(=O)C(=CN2CC(=O)NC3=CC4=C(C=C3)OCO4)OC |
Origin of Product |
United States |
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